

# Tin(2+);dichloride;dihydrate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Tin(2+);dichloride;dihydrate*

Cat. No.: *B161276*

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An In-depth Technical Guide to Tin(II) Chloride Dihydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), a versatile inorganic compound with significant applications in research and pharmaceutical development. This document details its chemical and physical properties, key applications with experimental protocols, and its biological effects, including its genotoxic profile and associated signaling pathways.

## Chemical and Physical Properties

Tin(II) chloride dihydrate, also known as stannous chloride dihydrate, is a white crystalline solid. It is a strong reducing agent and is soluble in water and ethanol. Key identification and property data are summarized below.

Table 1: Physicochemical Properties of Tin(II) Chloride Dihydrate

Property	Value	Reference(s)
CAS Number	10025-69-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	$\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$	<a href="#">[1]</a>
Molecular Weight	225.63 - 225.65 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
Melting Point	37.7 °C (decomposes)	<a href="#">[1]</a>
Boiling Point	623 °C (decomposes)	<a href="#">[1]</a>
Density	2.71 g/cm³	<a href="#">[1]</a>
Solubility	Soluble in water, ethanol, acetone, and ether.	<a href="#">[1]</a>

## Key Applications and Experimental Protocols

Tin(II) chloride dihydrate is utilized in various scientific and industrial processes, primarily for its reducing capabilities.

### Reducing Agent in Organic Synthesis

One of the most common applications of  $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$  is the reduction of aromatic nitro compounds to their corresponding anilines, a crucial step in the synthesis of many pharmaceutical compounds.

#### Experimental Protocol: Reduction of an Aromatic Nitro Compound

- Dissolution: Dissolve the aromatic nitro compound in ethanol.
- Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate (approximately 10 molar equivalents) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction can be expedited by gentle heating or ultrasonic irradiation. Monitor the reaction progress using thin-layer chromatography (TLC).

- Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to remove the tin salts.
- Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate to yield the crude aniline product, which can be further purified by chromatography or crystallization.

## Radiopharmaceutical Preparation

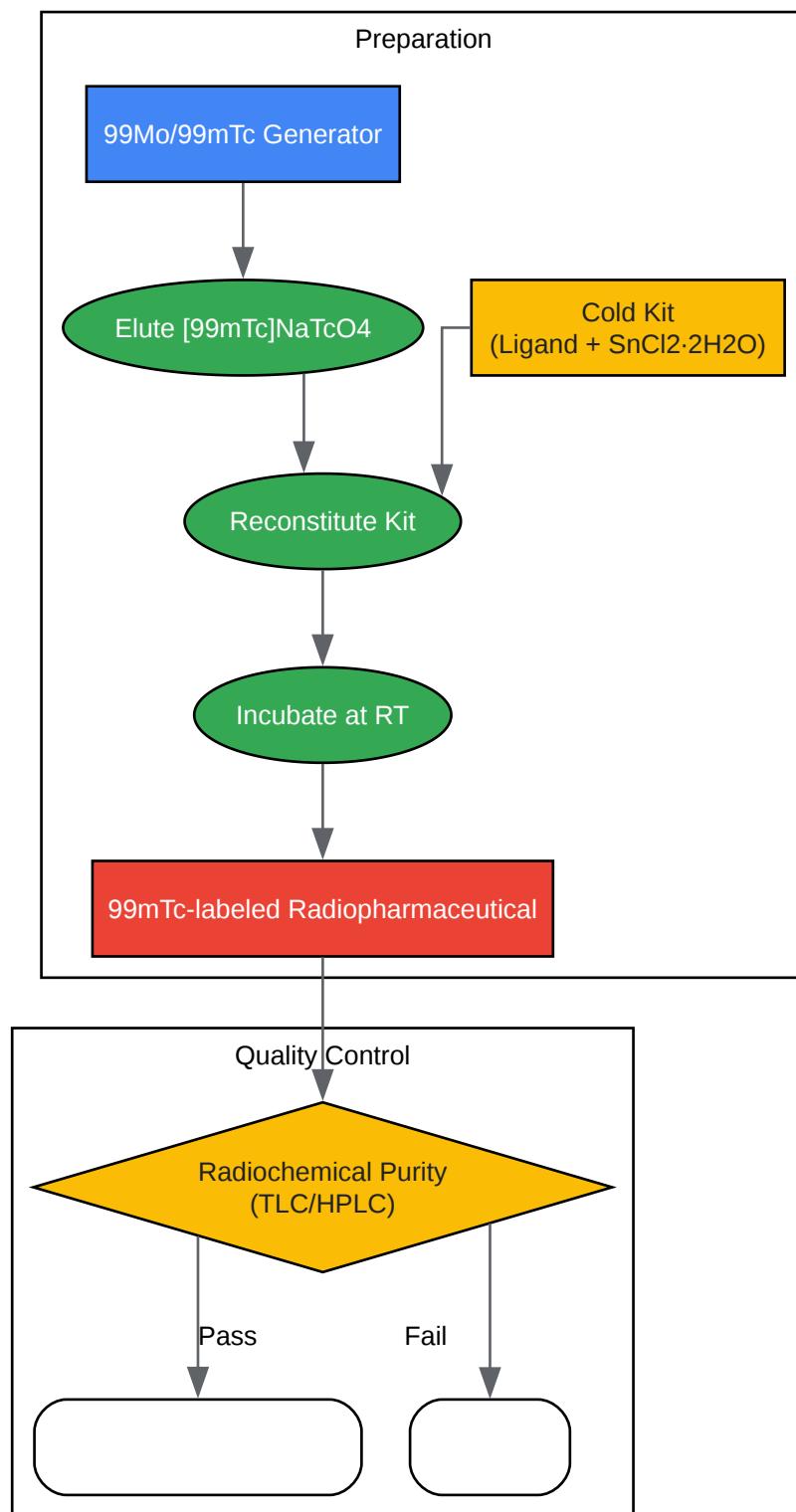
Tin(II) chloride dihydrate is a critical reducing agent in the preparation of technetium-99m ( $^{99m}\text{Tc}$ ) radiopharmaceuticals, which are widely used in diagnostic imaging.<sup>[3]</sup> The stannous ion ( $\text{Sn}^{2+}$ ) reduces the pertechnetate ion ( $[\text{^{99m}Tc}]\text{TcO}_4^-$ ) from the +7 oxidation state to a lower, more reactive state, allowing it to be chelated by a specific ligand for targeting particular tissues or organs.<sup>[4]</sup>

### Experimental Protocol: General $^{99m}\text{Tc}$ Labeling

This protocol outlines the general steps for labeling a chelating agent with  $^{99m}\text{Tc}$  using a "cold kit" containing the ligand and stannous chloride.

- Kit Reconstitution: Aseptically add a sterile, pyrogen-free solution of sodium pertechnetate ( $[\text{^{99m}Tc}]\text{NaTcO}_4$ ), eluted from a  $^{99}\text{Mo}/^{99m}\text{Tc}$  generator, to a sterile, evacuated vial containing the lyophilized ligand and a predetermined amount of Tin(II) chloride dihydrate.
- Incubation: Gently agitate the vial to ensure complete dissolution and allow the mixture to incubate at room temperature for a specified period (typically 10-20 minutes) to allow for the reduction and chelation to occur.
- Quality Control: Before administration, the radiochemical purity of the labeled product must be assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of bound  $^{99m}\text{Tc}$ , free pertechnetate, and reduced-hydrolyzed  $^{99m}\text{Tc}$ .

### Workflow for $^{99m}\text{Tc}$ Radiopharmaceutical Preparation



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Caption: Workflow for the preparation and quality control of a 99mTc-labeled radiopharmaceutical.

## Biological Effects and Genotoxicity

While beneficial in many applications, the biological effects of Tin(II) chloride, particularly its genotoxicity, are a critical consideration for drug development professionals.

### Genotoxicity Profile

Studies have indicated that Tin(II) chloride can induce DNA damage.[\[5\]](#) This genotoxicity is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS), which can lead to single- and double-strand DNA breaks, chromosomal aberrations, and point mutations.[\[2\]](#)[\[5\]](#)

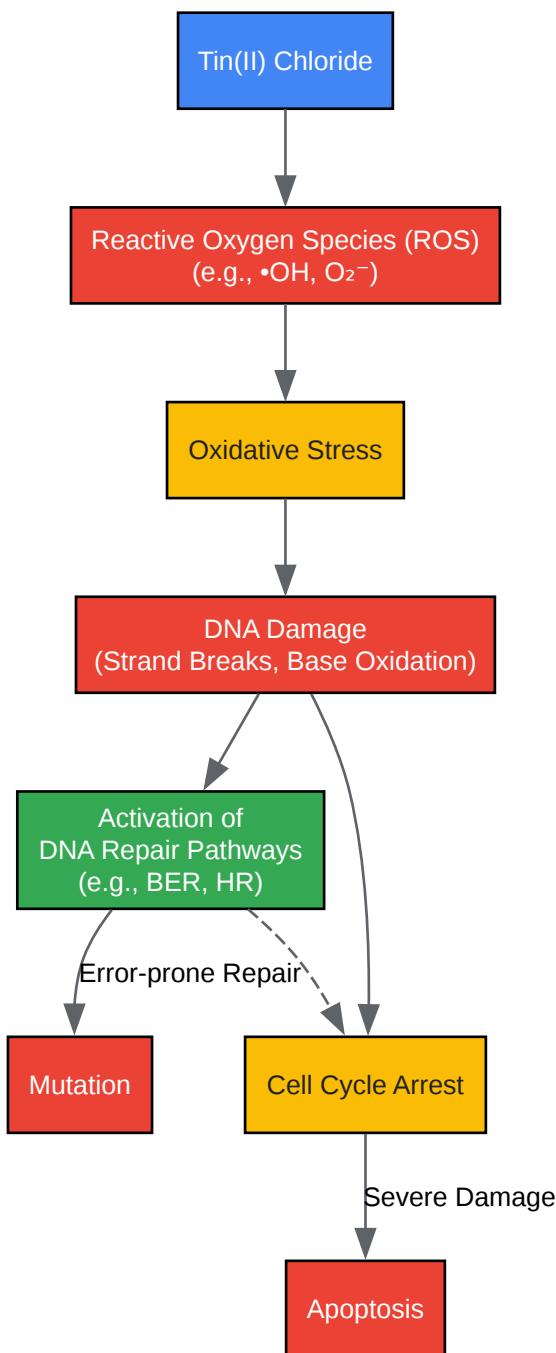
Table 2: Summary of Genotoxicity Data for Tin(II) Chloride

Assay Type	System	Finding	Reference(s)
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Positive in strain TA102, negative in TA97, TA98, TA100.	<a href="#">[2]</a>
Comet Assay	K562 human leukemia cells	Induction of DNA damage.	<a href="#">[5]</a>
Chromosomal Aberration Test	Mouse bone marrow cells	Dose-dependent increase in chromosomal aberrations.	<a href="#">[6]</a>
DNA Damage	Chinese hamster ovary (CHO) cells	Induction of extensive DNA damage.	<a href="#">[7]</a>

### Signaling Pathways in $\text{SnCl}_2$ -Induced Genotoxicity

The genotoxic effects of Tin(II) chloride are closely linked to its ability to induce oxidative stress through the generation of ROS. This can trigger a cascade of cellular signaling events.

#### Proposed Signaling Pathway for $\text{SnCl}_2$ -Induced Genotoxicity

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Caption: Proposed signaling pathway for Tin(II) chloride-induced genotoxicity via ROS production.

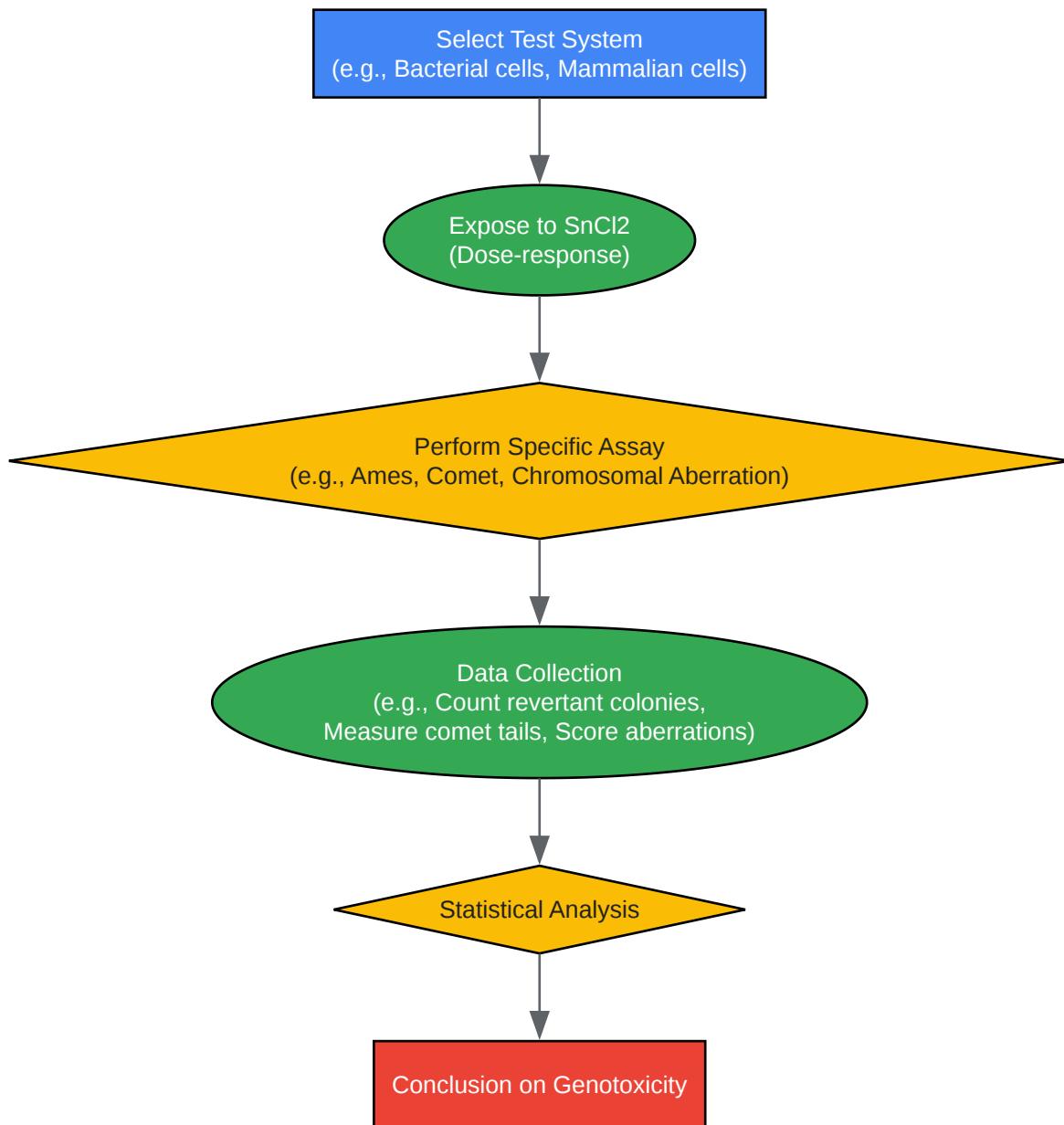
## Experimental Protocols for Genotoxicity Assessment

Standard assays are employed to evaluate the genotoxic potential of substances like Tin(II) chloride.

#### Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

- Cell Preparation: Prepare a single-cell suspension from the desired cell line or tissue.
- Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear DNA.
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Subject the slides to an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet" tail.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
- Visualization and Analysis: Visualize the slides using a fluorescence microscope and analyze the extent of DNA migration (comet tail length and intensity) as a measure of DNA damage.

#### Workflow for a Standard Genotoxicity Assay



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Caption: A generalized workflow for assessing the genotoxicity of a test compound.

## Conclusion

Tin(II) chloride dihydrate is a compound of significant utility in research and development, particularly as a reducing agent in organic synthesis and radiopharmacy. However, its potential for genotoxicity, mediated by the induction of oxidative stress, necessitates careful evaluation in

the context of drug development and safety assessment. The protocols and data presented in this guide offer a foundational resource for professionals working with this versatile chemical.

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